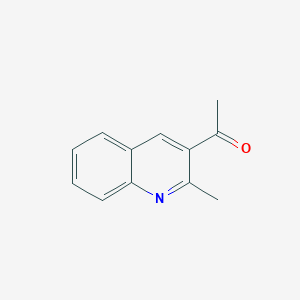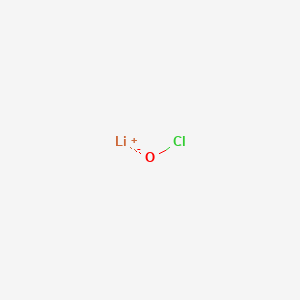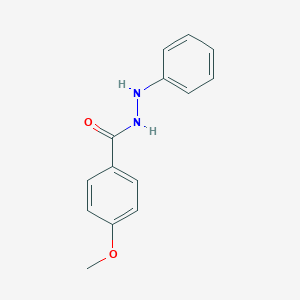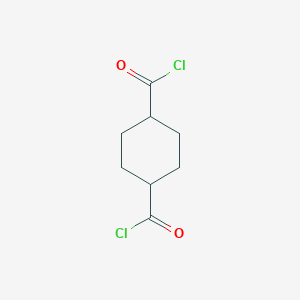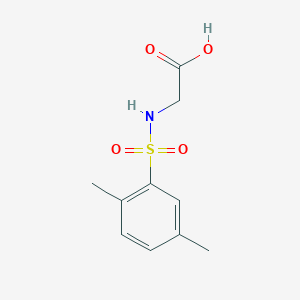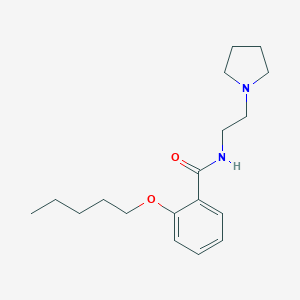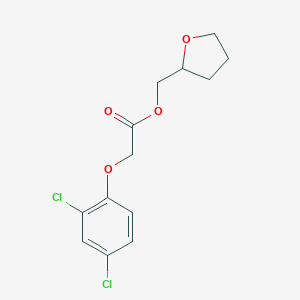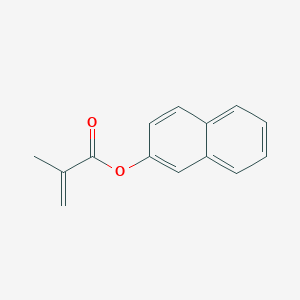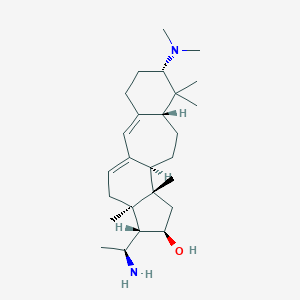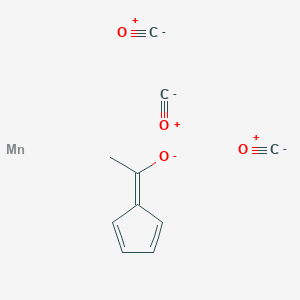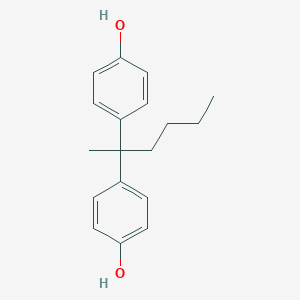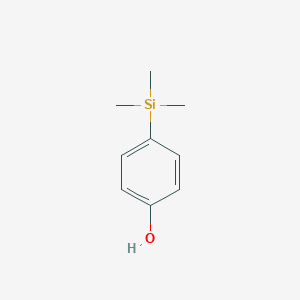
4-(Trimethylsilyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(Trimethylsilyl)phenol derivatives has been achieved through various methods, including photochemical and acid-catalyzed rearrangements. For instance, Schultz and Antoulinakis (1996) described the synthesis from benzaldehyde, leading to various photorearrangement products and demonstrating the compound's reactivity under different conditions (Schultz & Antoulinakis, 1996). Efficient O-trimethylsilylation of alcohols and phenols, including the synthesis of trimethylsilyl ethers, has been reported using trimethylsilyl azide under neat conditions, highlighting a broad applicability in the modification of phenolic compounds (Amantini et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)phenol and its derivatives has been elucidated using techniques such as X-ray crystallography. Liang et al. (2009) synthesized and characterized a related compound, providing insights into its crystalline structure and molecular configuration, which aids in understanding the reactivity and properties of these molecules (Liang et al., 2009).
Chemical Reactions and Properties
Various chemical reactions involving 4-(Trimethylsilyl)phenol have been explored, demonstrating its versatility in organic synthesis. For example, the compound has been used in phenoxide-mediated Sonogashira coupling, offering a practical synthesis route for phenolic-hydroxy-substituted diarylethynes and 1,4-diarylbutadiynes, showcasing its utility in forming complex organic structures (Shigeta et al., 2013).
Physical Properties Analysis
The physical properties of 4-(Trimethylsilyl)phenol, such as solubility, melting point, and stability, are crucial for its application in synthetic procedures. While specific studies focusing on these aspects were not highlighted in this search, the mentioned research provides indirect insights into the compound's behavior in various chemical environments.
Chemical Properties Analysis
The chemical properties of 4-(Trimethylsilyl)phenol, including reactivity, functional group transformations, and catalytic applications, have been detailed in the literature. The compound's role in facilitating trimethylsilylation reactions, as well as its involvement in catalytic and chemoselective processes, underscores its importance in synthetic organic chemistry (Ikawa et al., 2017).
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-(Trimethylsilyl)phenol” is used in the synthesis of silyl-containing ethoxycarbonates and ethoxycarbamates on electron-poor anilines and phenols . These compounds have wide utility in organic syntheses, ranging from orthogonal protection of amine, hydroxyl, and acid functionalities in complex drug molecules to utilization as a trigger in self-immolative polymers and dendrimers .
- Methods of Application or Experimental Procedures : The synthesis involves the use of fluoride ions at room temperature . The kinetics of disassembly for these silyl-containing compounds are determined in real-time upon exposure to fluoride ion sources .
- Results or Outcomes : The results provide a greater understanding of stability and kinetics for silyl-containing protecting groups that eliminate volatile molecules upon removal . This allows for simplification of orthogonal protection in complex organic molecules .
Application in Gas Chromatography and Mass Spectrometry
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : “4-(Trimethylsilyl)phenol” can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This process forms trimethylsiloxy groups on the molecule, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry .
- Methods of Application or Experimental Procedures : The trimethylsilylation process involves the use of a trimethylsilylating reagent, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction is typically carried out in a special vial on a small scale .
- Results or Outcomes : The trimethylsilylation of non-volatile compounds allows for their analysis using gas chromatography or mass spectrometry, techniques that require volatile compounds . This can provide valuable information about the structure and composition of the original compound .
Application as a Protecting Group in Chemical Synthesis
- Specific Scientific Field : Synthetic Chemistry
- Summary of the Application : “4-(Trimethylsilyl)phenol” can be used as a temporary protecting group during chemical synthesis . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups can protect these groups from reacting under certain conditions .
- Methods of Application or Experimental Procedures : The trimethylsilyl group is attached to the molecule of interest using a suitable reagent . After the desired reactions have been carried out, the trimethylsilyl group can be removed using a deprotection method .
- Results or Outcomes : The use of “4-(Trimethylsilyl)phenol” as a protecting group can allow for more complex chemical syntheses to be carried out . It can prevent unwanted side reactions and increase the overall yield of the desired product .
Application in Chromatography
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : “4-(Trimethylsilyl)phenol” can be used in chromatography . Derivitization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
- Methods of Application or Experimental Procedures : The endcapping process involves the use of a trimethylsilylating reagent . The reaction is typically carried out on a small scale .
- Results or Outcomes : The endcapping of silanol groups allows for improved separation and analysis of compounds using chromatography .
Application in NMR Spectroscopy
- Specific Scientific Field : Spectroscopy
- Summary of the Application : “4-(Trimethylsilyl)phenol” can be used in NMR spectroscopy . Signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
- Methods of Application or Experimental Procedures : The trimethylsilyl group is attached to the molecule of interest using a suitable reagent . The NMR spectrum is then recorded and analyzed .
- Results or Outcomes : The use of “4-(Trimethylsilyl)phenol” in NMR spectroscopy can provide valuable information about the structure and composition of the original compound .
Safety And Hazards
Propiedades
IUPAC Name |
4-trimethylsilylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMEPFDNFYOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065359 | |
| Record name | Phenol, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)phenol | |
CAS RN |
13132-25-7 | |
| Record name | 4-(Trimethylsilyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13132-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethylsilyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trimethylsilylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Trimethylsilylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIMETHYLSILYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y7UD24BHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


